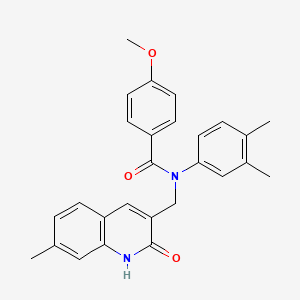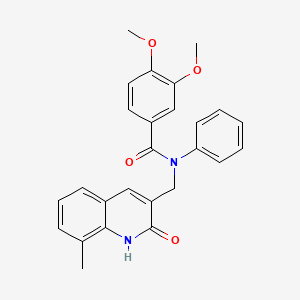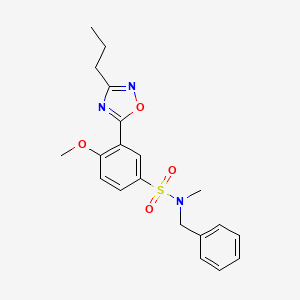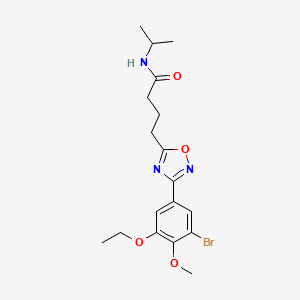
2,6-Dimethylnaphthalene
Overview
Description
2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups. This compound is known for its applications in the production of high-performance polymers and other industrial uses .
Mechanism of Action
Target of Action
2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon . It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups .
Mode of Action
The mode of action of 2,6-DMN is primarily through its chemical reactions. It undergoes ammoxidation to give the 2,6-dicyanonaphthalene, which can be hydrogenated to bis (aminomethyl)naphthalene, a precursor to dyes .
Biochemical Pathways
The biochemical pathways involving 2,6-DMN are primarily related to its synthesis and its use in the production of other compounds. For instance, 2,6-DMN is mainly used for the preparation of 2,6-naphthalenedicarboxylic acid by oxidation of this compound in the liquid phase . This acid is a monomer for the production of high-performance polymers, in particular, poly (ethylene-2,6-naphthalene dicarboxylate) or shorter polyethylene naphthalate (PEN) .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
It’s known that 2,6-dmn is used as a precursor in the synthesis of certain dyes . It’s also used in the production of high-performance polymers, which have superior strength and higher thermal resistance than more commonly used polymers .
Action Environment
The action of 2,6-DMN can be influenced by environmental factors. For instance, it’s known that 2,6-DMN is found in low concentrations in crude oil and coal tar . The separation of 2,6-DMN from these sources is difficult, expensive, and requires a number of operations such as selective crystallization and adsorption, in addition to any isomerization reactions . Therefore, the presence and concentration of 2,6-DMN in the environment can affect its availability and efficacy.
Preparation Methods
2,6-Dimethylnaphthalene can be synthesized through several methods:
Alkenylation Process: This involves the reaction of butadiene, o-xylene, and sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene, which is then cyclized to 1,5-dimethyltetraline.
Extraction from Crude Oil and Coal Tar: Alkylated naphthalenes, including this compound, are found in low concentrations in crude oil and coal tar.
Chemical Reactions Analysis
2,6-Dimethylnaphthalene undergoes various chemical reactions:
Scientific Research Applications
2,6-Dimethylnaphthalene has several scientific research applications:
Polymer Production: It is a key intermediate in the synthesis of polyethylene naphthalate, a polymer with superior thermal and mechanical properties compared to polyethylene terephthalate.
Catalysis Studies: It is used in studies involving the methylation of naphthalene and the synthesis of dimethylnaphthalene isomers.
Isotope Effect Experiments: It serves as a substrate in intramolecular isotope effect experiments to compare substrate dynamics in different cytochrome P450 enzymes.
Comparison with Similar Compounds
2,6-Dimethylnaphthalene is compared with other dimethylnaphthalene isomers such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene. The uniqueness of this compound lies in its high selectivity and yield in certain catalytic processes, making it a preferred intermediate for polymer production . Other similar compounds include:
- 1,5-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
Properties
IUPAC Name |
2,6-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYNBBAUIYTWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029187 | |
| Record name | 2,6-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
581-42-0, 96789-56-9 | |
| Record name | 2,6-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}benzamide](/img/structure/B7694964.png)


![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-phenylbenzamide](/img/structure/B7694982.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
![2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7694995.png)


![4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide](/img/structure/B7695015.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B7695033.png)
![2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one](/img/structure/B7695039.png)


